molecular formula C10H9BrN4O B6071185 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide

3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6071185
M. Wt: 281.11 g/mol
InChI Key: KGLCXYFVOVDBLM-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromophenyl group and a carbohydrazide moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-7-4-2-1-3-6(7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCXYFVOVDBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2-bromobenzoyl hydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the carbohydrazide moiety.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-Bromophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The carbohydrazide moiety may form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Fluorophenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Methylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2-Bromophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s pharmacokinetic properties, making it a valuable scaffold for drug development.

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